1-(Pyridin-2-yl)butan-1-amine
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Overview
Description
“1-(Pyridin-2-yl)butan-1-amine” is a chemical compound with the molecular formula C9H14N2 . It is a derivative of aminopyridines, which are a class of heterocyclic compounds known for their interesting biological activities .
Synthesis Analysis
A practical strategy for the construction of pyridin-2-amine frameworks has been developed. This sequential approach involves the addition of arylamines to nitriles and I2/KI-mediated oxidative C−N bond formation .Molecular Structure Analysis
The molecular weight of “this compound” is 150.22 g/mol . The InChI code is 1S/C9H14N2/c1-2-5-8(10)9-6-3-4-7-11-9/h3-4,6-8H,2,5,10H2,1H3 .Chemical Reactions Analysis
The reaction of “this compound” proceeds through the intermediate formation of hetaryl isocyanates . Another reaction initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 150.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . It has a topological polar surface area of 38.9 Ų .Scientific Research Applications
Metal Ion Transport and Selectivity Enhancement
Svobodová et al. (2005) explored the use of ligand surfactants, including derivatives of 1-(Pyridin-2-yl)butan-1-amine, for the selective transport of metal ions like Cu2+, Ni2+, Co2+, and Pd2+ through a bulk liquid membrane. The study demonstrated that the introduction of cationic groups into the extractant molecules significantly increases selectivity and facilitates metal ion transport, offering a promising approach for selective metal recovery and purification processes (E. Svobodová, R. Cibulka, F. Hampl, J. Šmidrkal, F. Liška, 2005).
Electrochromic Device Fabrication
In the realm of smart materials, Yagmur et al. (2013) synthesized a centrosymmetric polymer precursor incorporating this compound, which, when copolymerized with EDOT, led to the development of multicolored electrochromic devices. These devices showcase a range of colors in different states, attributed to the versatile redox properties of the polymer, indicating potential applications in smart windows and display technologies (Ibrahim Yagmur, M. Ak, Ayşe Bayrakçeken, 2013).
Synthesis of Heterocyclic Compounds
Kuznetsov et al. (2010) reported on the condensation of 1-(Pyridin-2-yl)butan-2-one with tetraazatricyclo compounds to synthesize diazahomoadamantane derivatives, highlighting the chemical versatility of pyridinyl-containing amines in synthesizing complex heterocyclic structures with potential applications in pharmaceuticals and materials science (A. Kuznetsov, G. Mazhed, T. Serova, 2010).
Catalysis and Polymerization
Dairo et al. (2016) demonstrated the catalytic potential of this compound derivatives in the aerobic oxidation of cyclic amines to lactams, a crucial reaction in the synthesis of chemical feedstocks like caprolactam. The use of ceria-supported gold nanoparticles as catalysts emphasized the role of these amines in developing efficient and selective catalytic processes (Taiwo O. Dairo, N. Nelson, I. Slowing, R. J. Angelici, L. Woo, 2016).
Molecular Structure and Complex Formation
Research by Kim et al. (2010) into the interaction of copper(II) with N-substituted bis(2-pyridylmethyl)amine derivatives, including analogs of this compound, revealed the formation of optically active and discrete complex systems. These findings contribute to the understanding of metal-ligand interactions and the design of molecular architectures with potential applications in catalysis, magnetic materials, and molecular recognition (Mihyun Kim, Cindy Mora, Young Hoon Lee, J. Clegg, L. Lindoy, K. Min, P. Thuéry, Yang Kim, 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-pyridin-2-ylbutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-5-8(10)9-6-3-4-7-11-9/h3-4,6-8H,2,5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKHSLAQEYFTPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628317 |
Source
|
Record name | 1-(Pyridin-2-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90565-26-7 |
Source
|
Record name | 1-(Pyridin-2-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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